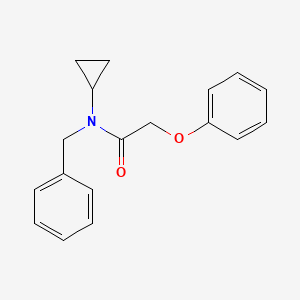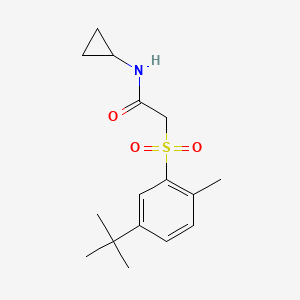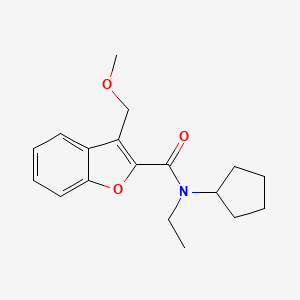![molecular formula C18H18ClN5 B7547271 2-[4-(4-Chlorophenyl)piperazin-1-yl]quinazolin-4-amine](/img/structure/B7547271.png)
2-[4-(4-Chlorophenyl)piperazin-1-yl]quinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-Chlorophenyl)piperazin-1-yl]quinazolin-4-amine is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazoline core structure substituted with a piperazine ring, which is further substituted with a 4-chlorophenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]quinazolin-4-amine typically involves the reaction of 4-chloroaniline with piperazine in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product. The reaction can be carried out in various solvents, such as ethanol or methanol, to enhance the solubility of the reactants and improve the yield of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reaction time, ensures consistent product quality and high yield. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(4-Chlorophenyl)piperazin-1-yl]quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted quinazoline derivatives .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[4-(4-Chlorophenyl)piperazin-1-yl]quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes or modulate receptor signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-[4-(4-Chlorophenyl)piperazin-1-yl]quinazolin-4-amine can be compared with other similar compounds, such as:
2-[4-(4-Bromophenyl)piperazin-1-yl]quinazolin-4-amine: Similar structure but with a bromine atom instead of chlorine.
2-[4-(4-Methylphenyl)piperazin-1-yl]quinazolin-4-amine: Similar structure but with a methyl group instead of chlorine.
2-[4-(4-Fluorophenyl)piperazin-1-yl]quinazolin-4-amine: Similar structure but with a fluorine atom instead of chlorine.
These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical and biological properties. The presence of different substituents can affect the compound’s reactivity, solubility, and interaction with molecular targets, highlighting the uniqueness of this compound .
Propriétés
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5/c19-13-5-7-14(8-6-13)23-9-11-24(12-10-23)18-21-16-4-2-1-3-15(16)17(20)22-18/h1-8H,9-12H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFBUCIVMRMGBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4C(=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-ethyl-4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pyrazole-3-carboxamide](/img/structure/B7547197.png)
![N-[(1-ethylpyrazol-4-yl)methyl]-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7547201.png)


![5-[(3-Fluorophenyl)methyl]-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7547229.png)
![N-[4-(dimethylamino)-2-methylphenyl]-4-methylsulfonylbenzamide](/img/structure/B7547239.png)




![2-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]quinazolin-4-amine](/img/structure/B7547268.png)
![4-fluoro-N'-[2-(trifluoromethyl)phenyl]benzohydrazide](/img/structure/B7547290.png)

![N-methyl-N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7547299.png)
